

# An In-depth Technical Guide to Delta-2-Ceftazidime: Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *delta-2-Ceftazidime*

Cat. No.: *B193858*

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## Introduction

**Delta-2-Ceftazidime** is a key impurity and degradation product of Ceftazidime, a third-generation cephalosporin antibiotic. The isomerization of the active delta-3 isomer of Ceftazidime to the inactive delta-2 form represents a critical aspect of its chemistry and stability. This transformation involves the migration of the double bond within the dihydrothiazine ring of the cephalosporin core.<sup>[1]</sup> Understanding the chemical structure, properties, and formation of **delta-2-Ceftazidime** is paramount for the development, formulation, and quality control of Ceftazidime-based therapeutics. This technical guide provides a comprehensive overview of **delta-2-Ceftazidime**, including its chemical structure, physicochemical properties, and relevant experimental protocols.

## Chemical Structure and Identification

**Delta-2-Ceftazidime** is structurally similar to its parent compound, Ceftazidime, with the key difference being the position of the double bond in the bicyclic core.

IUPAC Name: (6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate]<sup>[2]</sup>

Chemical Formula: C<sub>22</sub>H<sub>22</sub>N<sub>6</sub>O<sub>7</sub>S<sub>2</sub><sup>[3]</sup>

Molecular Weight: 546.58 g/mol [3]

CAS Number: 1000980-60-8[2]

Synonyms:  $\Delta^2$ -Ceftazidime, Ceftazidime Impurity A (EP), Ceftazidime Delta-3-Isomer (USP-RS) [2][3][4]

## Physicochemical Properties

A summary of the key physicochemical properties of **delta-2-Ceftazidime** is presented in the table below, facilitating easy comparison.

Property	Value	References
Molecular Formula	C <sub>22</sub> H <sub>22</sub> N <sub>6</sub> O <sub>7</sub> S <sub>2</sub>	[3]
Molecular Weight	546.58 g/mol	[3]
Appearance	Off-White to Light Brown Solid	[1]
Melting Point	>136°C	[1]
Solubility	Sparingly soluble in aqueous solutions.	[1]
UV Absorption Maximum	Typically between 230 nm and 260 nm. Specific methods have utilized 254 nm and 255 nm.	[1]

## Biological Activity

The isomerization from the delta-3 to the delta-2 position results in a significant loss of antibacterial activity. The structural change in **delta-2-Ceftazidime** impairs its ability to bind effectively to penicillin-binding proteins (PBPs), which are the essential targets for  $\beta$ -lactam antibiotics to inhibit bacterial cell wall synthesis.[1] Consequently, **delta-2-Ceftazidime** is considered an antibacterially inactive isomer.[1]

## Experimental Protocols

## Synthesis and Isolation

The formation of **delta-2-Ceftazidime** is primarily a result of the degradation of Ceftazidime. Therefore, its synthesis is typically achieved through the controlled degradation of the parent drug.

Protocol for Isomerization of Ceftazidime:

- **Dissolution:** Dissolve Ceftazidime in an aqueous solution. The pH of the solution is a critical factor, with basic conditions generally accelerating the isomerization to the delta-2 form.<sup>[1]</sup>
- **Temperature Control:** The degradation process, including isomerization, is temperature-dependent. Maintaining a controlled temperature (e.g., 40°C) can be used to accelerate the formation of **delta-2-Ceftazidime**.<sup>[5]</sup> It is crucial to avoid excessive heat which can lead to further degradation products.
- **Monitoring:** The progress of the isomerization can be monitored using High-Performance Liquid Chromatography (HPLC) by observing the decrease in the Ceftazidime peak and the increase in the **delta-2-Ceftazidime** peak.
- **Isolation:** Once a significant amount of **delta-2-Ceftazidime** has formed, it can be isolated and purified using preparative HPLC.

Note: To prevent degradation during storage, synthesized **delta-2-Ceftazidime** should be stored at low temperatures, such as -20°C.<sup>[1]</sup>

## Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) are the primary techniques for the identification and quantification of **delta-2-Ceftazidime**.

High-Performance Liquid Chromatography (HPLC) Method:

- **Column:** A reversed-phase C18 column is commonly used. For example, an Alltima C18 column (250 mm x 4.6 mm, 5 µm) has been shown to be effective.<sup>[6]</sup>
- **Mobile Phase:** A gradient elution using a mixture of an aqueous buffer and an organic solvent is typical.

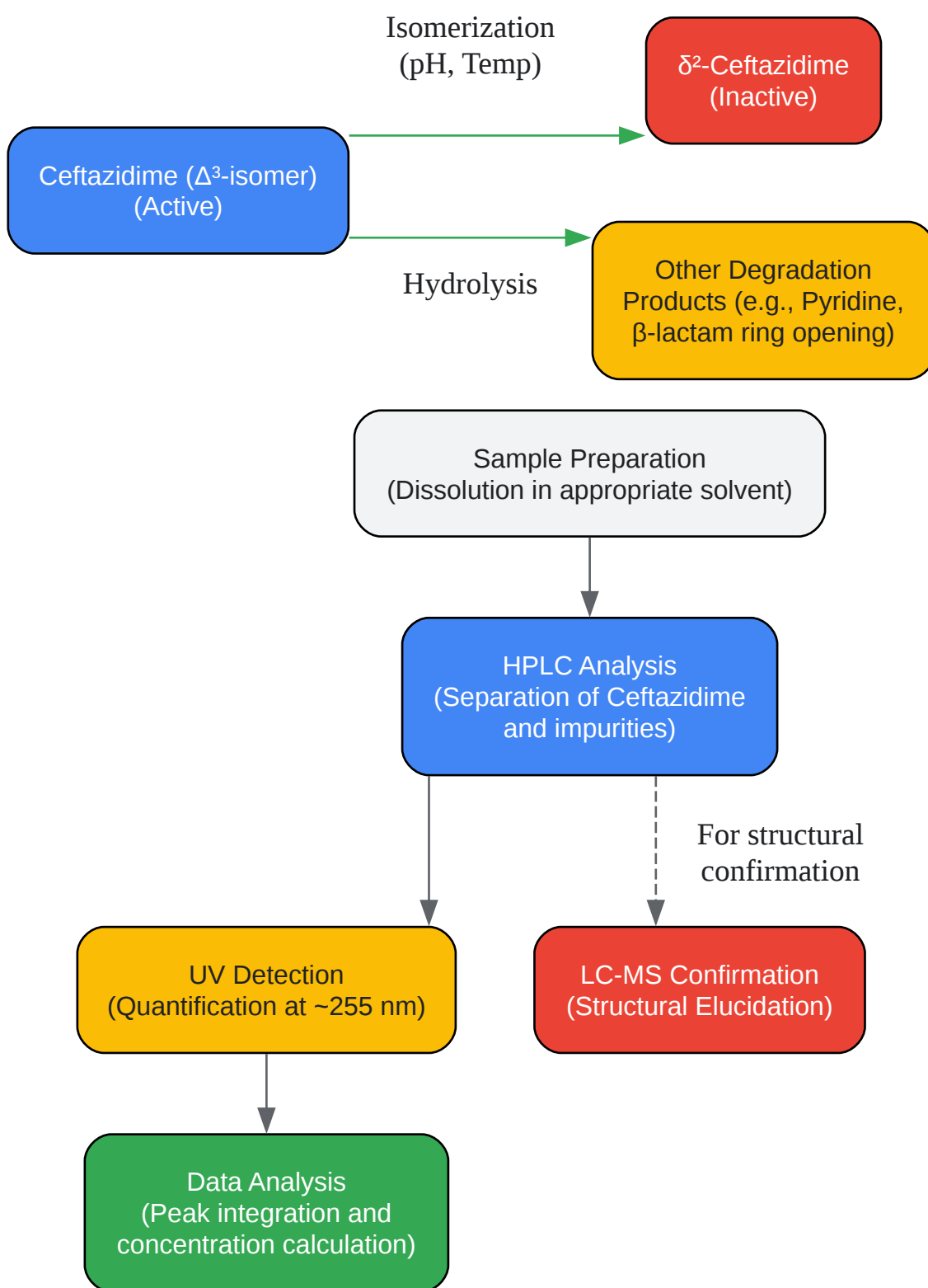
- Aqueous Phase: Phosphate buffer (e.g., 22.6 g/L ammonium dihydrogen phosphate, adjusted to pH 3.9 with phosphoric acid).[6]
- Organic Phase: Acetonitrile.[6]
- Flow Rate: A flow rate of approximately 1.3 mL/min is often employed.[6]
- Column Temperature: Maintaining a constant column temperature, for instance at 35°C, ensures reproducibility.[6]
- Detection: UV detection at a wavelength between 250 nm and 260 nm is suitable, with 255 nm being a commonly used wavelength.[1][6]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation:

- Ionization: Electrospray ionization (ESI) in positive mode is effective for ionizing **delta-2-Ceftazidime**.
- Mass Analysis: A quadrupole mass spectrometer can be used to determine the mass-to-charge ratio ( $m/z$ ) of the parent ion and its fragments. The protonated molecule  $[M+H]^+$  of **delta-2-Ceftazidime** would be observed at  $m/z$  547.
- Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, which provides further structural confirmation and helps in differentiating it from other impurities.

## Degradation Pathway and Experimental Workflow

The primary pathway for the formation of **delta-2-Ceftazidime** is through the isomerization of the active delta-3 isomer of Ceftazidime. This is a significant degradation pathway that impacts the stability and efficacy of the drug.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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